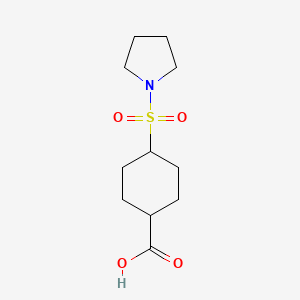
N~1~,N~4~-Bis(hydroxymethyl)benzene-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Terephthalic acid bis-(hydroxymethylamide) is an organic compound derived from terephthalic acid It is characterized by the presence of two hydroxymethylamide groups attached to the benzene ring of terephthalic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of terephthalic acid bis-(hydroxymethylamide) typically involves the reaction of terephthalic acid with formaldehyde and ammonia. The process can be carried out under acidic or basic conditions, with the choice of catalyst and reaction temperature influencing the yield and purity of the product. One common method involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the reaction at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of terephthalic acid bis-(hydroxymethylamide) can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved efficiency. The use of protic ionic liquids as both solvents and catalysts has also been explored to enhance the sustainability and cost-effectiveness of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Terephthalic acid bis-(hydroxymethylamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form terephthalic acid and other oxidation products.
Reduction: Reduction reactions can convert the hydroxymethylamide groups to primary amines.
Substitution: The hydroxymethylamide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used in substitution reactions.
Major Products Formed
Oxidation: Terephthalic acid and its derivatives.
Reduction: Primary amines and related compounds.
Substitution: Substituted terephthalic acid derivatives.
Aplicaciones Científicas De Investigación
Terephthalic acid bis-(hydroxymethylamide) has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: It is used in the production of high-performance materials, such as resins and coatings
Mecanismo De Acción
The mechanism of action of terephthalic acid bis-(hydroxymethylamide) involves its interaction with various molecular targets. The hydroxymethylamide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity. In drug delivery systems, the compound can enhance the solubility and stability of active pharmaceutical ingredients, improving their bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: Used in the production of polyesters and has similar chemical properties.
Terephthalic acid bis-(2-ethylhexyl) ester: Used as a plasticizer in various applications.
Terephthalic acid bis-(hydroxyethylamide): Similar structure but different functional groups, leading to distinct properties
Uniqueness
Terephthalic acid bis-(hydroxymethylamide) is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable derivatives makes it a versatile compound in both research and industrial contexts.
Propiedades
Número CAS |
32445-18-4 |
|---|---|
Fórmula molecular |
C10H12N2O4 |
Peso molecular |
224.21 g/mol |
Nombre IUPAC |
1-N,4-N-bis(hydroxymethyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C10H12N2O4/c13-5-11-9(15)7-1-2-8(4-3-7)10(16)12-6-14/h1-4,13-14H,5-6H2,(H,11,15)(H,12,16) |
Clave InChI |
AANLFBSXWWTGCV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)NCO)C(=O)NCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![(1-(1-(2-chloro-6-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)piperidin-3-yl)methanol](/img/structure/B13974053.png)



![3-Bromo-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13974093.png)
![N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B13974096.png)

